N-(piperidin-4-ylidene)hydroxylamine hydrochloride
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Overview
Description
N-(piperidin-4-ylidene)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H12ClN2O. It is a white or off-white solid that is soluble in water and has numerous applications in scientific experiments. This compound is known for its unique structure, which includes a piperidine ring and a hydroxylamine group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves several steps. One common method includes the reaction of piperidine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction.
Chemical Reactions Analysis
N-(piperidin-4-ylidene)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from -10°C to room temperature. Major products formed from these reactions include various substituted piperidine derivatives and hydroxylamine derivatives .
Scientific Research Applications
N-(piperidin-4-ylidene)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
N-(piperidin-4-ylidene)hydroxylamine hydrochloride can be compared with other similar compounds such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, commonly used as a building block in organic synthesis.
Hydroxylamine: A compound with the formula NH2OH, used as a reducing agent and in the synthesis of oximes.
N-oxide derivatives: Compounds formed by the oxidation of piperidine or other nitrogen-containing heterocycles
The uniqueness of this compound lies in its combination of a piperidine ring and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H11ClN2O |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
N-piperidin-4-ylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c8-7-5-1-3-6-4-2-5;/h6,8H,1-4H2;1H |
InChI Key |
KWNKWFNFEMCSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=NO.Cl |
Origin of Product |
United States |
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